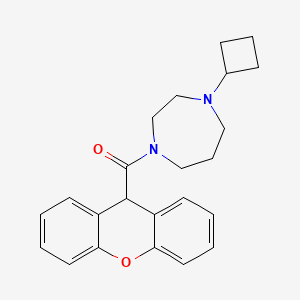

(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone

Description

(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone is a synthetic small molecule featuring a 1,4-diazepane core substituted with a cyclobutyl group at the 4-position and a methanone-linked xanthen-9-yl moiety. The cyclobutyl substituent on the diazepane ring may influence conformational flexibility and steric interactions.

Properties

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(25-14-6-13-24(15-16-25)17-7-5-8-17)22-18-9-1-3-11-20(18)27-21-12-4-2-10-19(21)22/h1-4,9-12,17,22H,5-8,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYXIOGPWRYBAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the diazepane ring, followed by the introduction of the xanthene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas due to its biological activity:

- Kinase Inhibition : Preliminary studies indicate that (4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone may act as a kinase inhibitor. This property is crucial for regulating cellular processes such as growth and metabolism, suggesting potential applications in cancer therapy where dysregulated kinase signaling is common.

Neuropharmacology

Research has indicated potential neuroprotective effects of this compound:

- Neuroprotection : In animal models, the administration of this compound has resulted in improved cognitive function and reduced neuronal apoptosis. These findings highlight its potential utility in treating neurodegenerative diseases like Alzheimer's.

Antioxidant Activity

The compound may possess antioxidant properties, which can mitigate oxidative stress in cells:

- Oxidative Stress Mitigation : The ability to counteract oxidative stress is vital for protecting cells from damage caused by free radicals, making this compound a candidate for further exploration in conditions related to oxidative damage.

Case Study 1: Cancer Therapeutics

In vitro studies involving human cancer cell lines demonstrated that this compound inhibited tumor growth in a dose-dependent manner. This suggests its potential as a lead candidate for the development of new cancer therapies.

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of this compound showed significant improvements in cognitive function in animal models subjected to neurodegenerative conditions. These results indicate its potential application in treating diseases such as Alzheimer's.

| Biological Activity | Findings |

|---|---|

| Kinase Inhibition | Potential application in cancer therapy |

| Neuroprotection | Improved cognitive function in animal models |

| Antioxidant Activity | Mitigates oxidative stress |

Material Science Applications

In addition to its biological applications, this compound can serve as a building block in materials science:

Fluorescent Probes

Due to its xanthene moiety, this compound can be utilized as a fluorescent probe for various analytical applications, including bioimaging and sensing technologies.

Polymer Science

The unique chemical structure allows it to be incorporated into polymers to enhance properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural differences among analogs lie in the substituents attached to the diazepane core and the methanone-linked aromatic systems. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Substituent Effects on Pharmacological Activity

- Xanthene vs. Tetrazole-Phenyl (): The xanthene group’s planar, hydrophobic structure may enhance membrane permeability compared to the polar tetrazole-phenyl group. However, the tetrazole’s hydrogen-bonding capacity could improve receptor binding specificity .

- MK-4305 (): The benzoxazole and triazole substituents in MK-4305 enable strong π-π stacking and hydrogen bonding with orexin receptors, critical for its insomnia efficacy. In contrast, the xanthene group’s bulkiness in the target compound might limit binding to similar receptors .

Steric and Spectroscopic Considerations

- Indole-Based Analogs (): Steric hindrance in cyclopentyl/cyclohexyl-indole methanones suppresses specific spectral peaks.

Physicochemical and Bioavailability Trends

- LogP and Solubility: The xanthene group’s hydrophobicity (LogP ~4.5 estimated) may lower aqueous solubility compared to the tetrazole-phenyl analog (LogP ~2.8 estimated). This could impact oral bioavailability.

- Metabolic Stability: The tetrazole group in ’s compound is metabolically resistant, whereas the xanthene moiety might undergo oxidative metabolism, shortening half-life .

Biological Activity

(4-Cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 246.32 g/mol. The compound features a cyclobutyl group, a diazepane moiety, and a xanthenone structure, which are known to influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : The xanthenone core is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential uses in treating infections.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Antioxidant Studies : A study evaluating similar xanthenone derivatives demonstrated significant radical scavenging activity, which could be extrapolated to predict the behavior of this compound in biological systems .

- Antimicrobial Activity : In vitro tests on structurally related diazepane derivatives indicated promising results against various pathogens, including Staphylococcus aureus and Escherichia coli . This suggests that the target compound may also possess similar antimicrobial properties.

- Cytotoxicity Assessments : Research involving xanthene derivatives has shown cytotoxic effects on cancer cell lines, particularly through apoptosis induction. The mechanism often involves mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.